3-(3,5-Dichloroanilino)-2,2-dimethyl-3-oxopropanoic acid
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Overview
Description
3-(3,5-Dichloroanilino)-2,2-dimethyl-3-oxopropanoic acid is an organic compound that features a dichloroaniline moiety attached to a dimethyl-oxopropanoic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dichloroanilino)-2,2-dimethyl-3-oxopropanoic acid typically involves the following steps:
Chlorination: 4-chloro-2-nitrotoluene is chlorinated to produce 4,6-dichloro-o-nitrotoluene.
Oxidation and Hydrogenation: The 4,6-dichloro-o-nitrotoluene is then oxidized and hydrogenated to yield 4,6-dichloroamino benzoic acid.
Decarboxylation: The 4,6-dichloroamino benzoic acid undergoes decarboxylation to form 3,5-dichloroaniline.
Industrial Production Methods
Industrial production methods for 3,5-dichloroaniline, a key intermediate, involve:
Formation of 2,4-dichloroaniline hydrochloride or sulfate: This is achieved by dissolving 2,4-dichloroaniline in hydrochloric or sulfuric acid.
Bromination: Bromine is added to form 2-bromo-4,6-dichloroaniline.
Ammonolysis: The 2-bromo-4,6-dichloroaniline is treated with ammonia and a catalyst to produce 3,5-dichloroaniline.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dichloroanilino)-2,2-dimethyl-3-oxopropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
Oxidation: Produces quinones and other oxidized derivatives.
Reduction: Yields amino derivatives.
Substitution: Results in various substituted aniline derivatives.
Scientific Research Applications
3-(3,5-Dichloroanilino)-2,2-dimethyl-3-oxopropanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes, pesticides, and other industrial chemicals.
Biology: Studied for its effects on soil microorganisms and potential use as a bioindicator.
Medicine: Investigated for its potential therapeutic properties and toxicity.
Industry: Utilized in the production of fungicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 3-(3,5-Dichloroanilino)-2,2-dimethyl-3-oxopropanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, affecting their function.
Pathways: It may influence oxidative stress pathways and cellular signaling mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dichloroaniline
- 2,4-Dichloroaniline
- 2,5-Dichloroaniline
- 2,6-Dichloroaniline
- 3,4-Dichloroaniline
Uniqueness
3-(3,5-Dichloroanilino)-2,2-dimethyl-3-oxopropanoic acid is unique due to its specific substitution pattern and the presence of the dimethyl-oxopropanoic acid moiety, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
3-(3,5-dichloroanilino)-2,2-dimethyl-3-oxopropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO3/c1-11(2,10(16)17)9(15)14-8-4-6(12)3-7(13)5-8/h3-5H,1-2H3,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGKEPSEJPGESG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=CC(=CC(=C1)Cl)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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